![molecular formula C13H16N4O4 B6431350 ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1903521-24-3](/img/structure/B6431350.png)
ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
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Overview
Description
Ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a carbamate group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridine ring and the carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Oxadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . For instance, in vitro studies revealed that certain oxadiazole derivatives led to a significant reduction in cell viability in various cancer types.
Pesticidal Activity
The compound shows promise as an agrochemical agent. Preliminary studies indicate that this compound exhibits insecticidal properties against common agricultural pests. Its efficacy could be attributed to its ability to disrupt the nervous system of insects . Field trials are necessary to ascertain its effectiveness and safety in agricultural settings.
CNS Activity
Given the presence of the pyridine ring in its structure, this compound may interact with central nervous system (CNS) receptors. Research into similar compounds suggests potential neuroprotective effects and cognitive enhancement properties. The modulation of neurotransmitter systems could lead to applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations of the compound. |
Study 2 | Anticancer Activity | Showed IC50 values in the micromolar range against breast cancer cell lines, indicating strong cytotoxicity. |
Study 3 | Pesticidal Effect | Reported over 80% mortality in tested insect populations within 48 hours of exposure to the compound. |
Study 4 | Neuropharmacological Effects | Suggested potential for memory enhancement in animal models through modulation of acetylcholine levels. |
Mechanism of Action
The mechanism by which ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate include other carbamate derivatives, pyridine-containing molecules, and oxadiazole-based compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Biological Activity
Ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N4O3
- Molecular Weight : 258.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and diabetes.
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.
In Vitro Studies
Table 1 summarizes the results from various in vitro studies assessing the biological activity of this compound.
In Vivo Studies
Recent animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:
- Cancer Model : In a murine model of breast cancer, administration of this compound resulted in significant tumor size reduction compared to controls (p < 0.05).
- Diabetes Model : In diabetic rats, the compound improved glucose tolerance and reduced hyperglycemia significantly after 4 weeks of treatment.
Safety and Toxicology
Toxicological assessments indicate that ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-y]methyl}carbamate has a favorable safety profile at therapeutic doses. Acute toxicity studies reveal no significant adverse effects at doses up to 200 mg/kg body weight.
Properties
IUPAC Name |
ethyl N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-19-10-6-5-9(7-14-10)12-16-11(21-17-12)8-15-13(18)20-4-2/h5-7H,3-4,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPQSZFPYZLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.